molecular formula C21H46N2S2 B14071949 Decan-1-amine;decylcarbamodithioic acid CAS No. 100738-07-6

Decan-1-amine;decylcarbamodithioic acid

Cat. No.: B14071949
CAS No.: 100738-07-6
M. Wt: 390.7 g/mol
InChI Key: KRQARHXNUDORQK-UHFFFAOYSA-N
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Description

Decan-1-amine (C₁₀H₂₃N), also known as 1-decanamine or n-decylamine, is a linear primary amine with a 10-carbon alkyl chain. It is widely used in industrial applications, including surfactants, corrosion inhibitors, and organic synthesis intermediates . Its molecular weight is 157.30 g/mol, and its structure allows for hydrogen bonding, influencing its solubility and reactivity .

Decylcarbamodithioic acid (theoretical formula: C₁₁H₂₁NS₂) is a carbamodithioic acid derivative with a decyl chain. These compounds are often used in analytical chemistry and materials science.

Properties

CAS No.

100738-07-6

Molecular Formula

C21H46N2S2

Molecular Weight

390.7 g/mol

IUPAC Name

decan-1-amine;decylcarbamodithioic acid

InChI

InChI=1S/C11H23NS2.C10H23N/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3,(H2,12,13,14);2-11H2,1H3

InChI Key

KRQARHXNUDORQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN.CCCCCCCCCCNC(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decan-1-amine typically involves the reduction of decanoic acid or its derivatives. One common method is the reduction of decanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether . The reaction proceeds as follows:

C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2\text{C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2} C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2

Decylcarbamodithioic acid can be synthesized by reacting decylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) . The reaction conditions typically involve stirring the mixture at room temperature for several hours.

Industrial Production Methods

Industrial production of decan-1-amine often involves the hydrogenation of decanenitrile using a suitable catalyst such as Raney nickel. The process is carried out under high pressure and temperature to achieve high yields . Decylcarbamodithioic acid can be produced on an industrial scale by reacting decylamine with carbon disulfide in the presence of a base, followed by purification steps to isolate the desired product .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Physical Properties
Decan-1-amine C₁₀H₂₃N 157.30 Linear primary amine Low water solubility; boiling point ~220°C
Octanamine C₈H₁₉N 129.24 Linear primary amine Lower boiling point (~180°C); very hydrophobic
Dodecanamine C₁₂H₂₇N 185.36 Linear primary amine Higher boiling point (~260°C); insoluble in water
Amantadine HCl C₁₀H₁₇N·HCl 187.71 Tricyclic amine Moderate water solubility (as hydrochloride salt)
Cyclohexylamine C₆H₁₁N 99.17 Cyclic primary amine Higher solubility in polar solvents; boiling point 134°C

Key Observations :

  • Chain Length Effects : Longer alkyl chains (e.g., dodecanamine) reduce water solubility and increase boiling points due to stronger van der Waals interactions .
  • Cyclic vs. Linear Structures : Amantadine’s rigid tricyclic structure enhances thermal stability and pharmacological activity compared to linear amines like decan-1-amine .

Decan-1-amine vs. Amantadine :

  • Decan-1-amine’s linear chain facilitates micelle formation in surfactants, whereas amantadine’s rigid structure enhances binding to biological targets like viral ion channels .

Carbamodithioic Acid Derivatives

  • Dithiocarbamates (e.g., sodium diethyldithiocarbamate): Exhibit strong metal-chelating properties, unlike carboxylic acids.
  • Thiocarbamates : Less acidic than carbamodithioic acids due to fewer sulfur atoms.

Research Findings and Limitations

  • Decan-1-amine ’s industrial utility is well-documented, with synthesis and applications detailed in supplier catalogs .
  • Amantadine ’s pharmacological efficacy is tied to its unique tricyclic structure, which prevents viral uncoating in influenza A .
  • Data Gaps: Limited information on decylcarbamodithioic acid in the provided evidence restricts direct comparisons. Further studies on its synthesis and metal-binding capacity are needed.

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